molecular formula C14H13Cl2F3N2O2 B2540077 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride CAS No. 1171599-63-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride

Cat. No.: B2540077
CAS No.: 1171599-63-5
M. Wt: 369.17
InChI Key: OPKNFQPPTCHLAT-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a trifluoromethyl group, and a furan ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl ring. The trifluoromethyl group is introduced through a trifluoromethylation reaction, while the chloro group is added via chlorination. The furan ring is then incorporated through a reaction with furan-2-ylmethylamine. The final step involves the formation of the acetamide group and the addition of hydrochloride to form the salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine derivative.

  • Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for the reduction of the trifluoromethyl group.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Trifluoromethylamine derivatives.

  • Substitution: Alkyl or aryl substituted derivatives of the chloro group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding the interactions of trifluoromethyl groups with biological targets.

  • Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

  • Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the furan ring contributes to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide

  • N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide

Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride is unique due to its combination of functional groups, which provide distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2.ClH/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10;/h1-6,19H,7-8H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKNFQPPTCHLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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